N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3-diphenylpropanamide
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Overview
Description
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3-diphenylpropanamide is a complex organic compound that features a benzofuran ring, a hydroxypropyl group, and a diphenylpropanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3-diphenylpropanamide typically involves multiple steps, starting with the formation of the benzofuran ring. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, and the diphenylpropanamide moiety is often added through an amide coupling reaction using reagents like carbodiimides .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs high-yielding and scalable methods such as microwave-assisted synthesis and photochemical reactions . These methods are advantageous due to their efficiency and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinones.
Reduction: The carbonyl group in the amide can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve strong acids or bases, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3-diphenylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent due to its diverse pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3-diphenylpropanamide involves its interaction with various molecular targets. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, while the diphenylpropanamide moiety can interact with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler compound with similar biological activities.
Benzothiophene: Contains a sulfur atom instead of oxygen in the ring, with distinct pharmacological properties.
Diphenylpropanamide: Lacks the benzofuran ring but shares the amide functionality.
Uniqueness
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3-diphenylpropanamide is unique due to its combination of a benzofuran ring, hydroxypropyl group, and diphenylpropanamide moiety.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO3/c1-26(29,24-16-21-14-8-9-15-23(21)30-24)18-27-25(28)17-22(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-16,22,29H,17-18H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBACWBIYHXWTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC4=CC=CC=C4O3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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